Product packaging for CRT0066101 dihydrochloride(Cat. No.:CAS No. 1883545-60-5)

CRT0066101 dihydrochloride

Cat. No.: B606814
CAS No.: 1883545-60-5
M. Wt: 411.3 g/mol
InChI Key: CXYCRYGNFKDPRH-FMOMHUKBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Protein Kinase D Family (PKD1, PKD2, PKD3)

The PKD family in mammals is composed of three highly homologous isoforms: PKD1, PKD2, and PKD3. mdpi.comaacrjournals.org These isoforms, while similar in structure, exhibit distinct expression patterns and can have differing, sometimes opposing, functions in various pathological conditions. nih.gov

PKD1 , the first member of the family to be discovered, was initially termed PKCμ. mdpi.comfrontiersin.org It is the largest of the three isoforms. aacrjournals.org

PKD2 and PKD3 (previously known as PKCν) were subsequently identified. mdpi.comfrontiersin.org

All three isoforms are widely expressed in human tissues, including the pancreas, breast, lungs, and stomach. frontiersin.org However, their expression levels can vary depending on the physiological or pathological state of the tissue. frontiersin.org For instance, in normal breast tissue, PKD1 expression is high, while PKD2 and PKD3 levels are low. frontiersin.org Conversely, in certain cancers, this expression pattern can be altered, with PKD2 and PKD3 often being upregulated. nih.gov

Role of PKD in Fundamental Cellular Processes

The PKD family is integral to a wide array of fundamental cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions. mdpi.com

PKD acts as a critical node in cellular signal transduction, relaying signals from G-protein coupled receptors (GPCRs) and polypeptide growth factors. ximbio.comnih.gov The activation of PKD is often downstream of events that trigger the production of diacylglycerol (DAG), a key second messenger. frontiersin.org This allows PKD to integrate signals from multiple upstream stimuli, including those that activate protein kinase C (PKC). mdpi.comaacrjournals.org The kinase is involved in various signaling cascades, such as the MAPK pathway, which is crucial for cell proliferation. mdpi.comfrontiersin.org For example, PKD1 can mediate neurotensin-induced cell proliferation by influencing the duration of ERK activation. mdpi.com

PKD isoforms play a complex and sometimes contradictory role in cell proliferation and differentiation. nih.govnih.gov Dysregulation of PKD activity is frequently linked to abnormal cell growth, a hallmark of cancer. um.es For instance, PKD2 and PKD3 have been shown to promote proliferation in certain cancers like breast and prostate cancer. nih.gov In contrast, PKD1 has been suggested to have a tumor-suppressive role in some contexts, preventing epithelial-to-mesenchymal transition (EMT) and cell motility. nih.gov Mutations in the PKD1 and PKD2 genes are the primary cause of autosomal dominant polycystic kidney disease (ADPKD), a disorder characterized by the abnormal proliferation of tubular epithelial cells leading to cyst formation. msdmanuals.comresearchgate.net

A well-established function of the PKD family is the regulation of protein transport from the trans-Golgi network (TGN) to the cell surface. frontiersin.orguam.esnih.gov All three PKD isoforms can localize to the TGN, where they are essential for the fission of transport vesicles carrying cargo destined for the plasma membrane. frontiersin.orgnih.gov Inhibition of PKD activity leads to the formation of long tubules extending from the TGN, indicating a failure of vesicle budding. nih.gov This regulatory role in secretion is crucial for various cellular functions, including the proper delivery of proteins and lipids to their destinations. nih.govplos.org

Angiogenesis, the formation of new blood vessels, is a critical process in both normal development and disease, and PKD signaling is a key regulator. mdpi.comfrontiersin.org PKD isoforms are involved in both the expression of vascular endothelial growth factor (VEGF) by tumor cells and the response of endothelial cells to VEGF, which are essential for tumor progression. frontiersin.org Specifically, PKD1 has been shown to promote angiogenesis in pancreatic cancer. frontiersin.org In the context of polycystic kidney disease, angiogenesis is observed around the growing cysts and is thought to be necessary for their continued expansion. dovepress.comnih.gov The process is linked to vascular dysfunction and tissue ischemia, which act as potent stimuli for new blood vessel growth. benthamdirect.com

The PKD family also plays a significant role in regulating cell survival and apoptosis (programmed cell death). mdpi.comembopress.org PKD can promote cell survival, particularly in response to oxidative stress. embopress.org In the context of cancer, the anti-apoptotic functions of PKD are often linked to its role in promoting tumor growth. frontiersin.org For example, in pancreatic cancer, CRT0066101-mediated inhibition of PKD leads to increased apoptosis. frontiersin.org In polycystic kidney disease, there is evidence of both increased apoptosis and proliferation of renal tubular cells, suggesting a complex interplay between these processes in cyst formation. researchgate.netnih.govjci.org The balance between cell proliferation and apoptosis is critical, and its disruption by aberrant PKD signaling can contribute to the pathogenesis of diseases like cancer and PKD. rupress.org

The Role of CRT0066101

CRT0066101 is a potent and selective small-molecule inhibitor of the entire PKD family. tocris.comrndsystems.com It has been shown to be orally bioavailable and has demonstrated anti-tumor activity in various cancer models, including pancreatic, colorectal, and breast cancer. frontiersin.orgcancerresearchuk.org

Key Research Findings on CRT0066101:

Inhibition of PKD Isoforms: CRT0066101 effectively inhibits all three PKD isoforms with high potency. tocris.comrndsystems.com

Anti-Cancer Activity: In preclinical studies, CRT0066101 has been shown to inhibit tumor growth in models of pancreatic, lung, colorectal, and breast cancer. frontiersin.orgcancerresearchuk.orgcellphysiolbiochem.com Its mechanisms of action include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. frontiersin.orgcellphysiolbiochem.comnih.gov

Signal Pathway Modulation: The compound has been observed to modulate several cancer-driving signaling pathways by inhibiting the phosphorylation of key proteins such as MYC, MAPK1/3, and AKT. frontiersin.orgcellphysiolbiochem.com

Synergistic Effects: CRT0066101 has demonstrated synergistic effects when used in combination with other anti-cancer agents like regorafenib (B1684635) in colorectal cancer models. frontiersin.org

Inhibitory Concentration (IC50) of CRT0066101 against PKD Isoforms

PKD Isoform IC50 (nM)
PKD1 1 tocris.comrndsystems.comabcam.com
PKD2 2.5 tocris.comrndsystems.comabcam.com

Cellular Effects of CRT0066101 in Pancreatic Cancer Cells

Cellular Process Affected Observed Effect
Cell Proliferation Reduced bromodeoxyuridine incorporation ximbio.com
Apoptosis Increased ximbio.com
PKD1/2 Activation Blocked neurotensin-induced activation ximbio.com
Hsp27 Phosphorylation Reduced neurotensin-induced, PKD-mediated phosphorylation ximbio.com
NF-κB Activation Attenuated PKD1-mediated activation ximbio.com

Immune Regulation

The Protein Kinase D (PKD) family is increasingly recognized for its role in regulating the immune system. ximbio.comtocris.com PKD signaling is induced by various stimuli and is involved in fundamental biological processes, including immune regulation. ximbio.comphysiology.orgmedchemexpress.com The enzyme's involvement extends to the production of proinflammatory cytokines in immune cells, highlighting its importance in the inflammatory response. nih.gov PKD is expressed in various immune cells, such as macrophages and lymphocytes, and modulates their migration and infiltration. nih.gov

Cardiac Hypertrophy and Contraction

PKD, particularly the PKD1 isoform, is a key regulator of cardiac function, influencing processes such as myocardial contraction, gene expression, and remodeling. frontiersin.orgmdpi.com It is involved in pathological cardiac hypertrophy through its effects on class II histone deacetylases (HDACs). researchgate.net Studies have shown that PKD can phosphorylate sarcomeric proteins like cardiac troponin I, indicating its direct role in cardiomyocyte contraction. researchgate.net In vivo studies have demonstrated that cardiac-specific expression of active PKD1 can lead to dilated cardiomyopathy, and its expression is elevated in failing myocardium. frontiersin.org

PKD Dysregulation in Disease States

Dysregulation of Protein Kinase D (PKD) is a common feature in a range of diseases, including cancer, inflammatory conditions, metabolic bone diseases, and viral infections. mdpi.comfrontiersin.org The aberrant activity of PKD isoforms can drive pathological processes such as uncontrolled cell proliferation, inflammation, and viral replication. mdpi.comfrontiersin.org

Cancer Pathogenesis

The dysregulation of Protein Kinase D (PKD) is a significant factor in the development and progression of several cancers. mdpi.comnih.govmdpi.com Different PKD isoforms can have distinct and sometimes opposing roles depending on the type of cancer. frontiersin.orgmdpi.com

In pancreatic cancer , activated PKD1 and PKD2 are significantly upregulated. aacrjournals.org The inhibitor CRT0066101 has been shown to block the growth of pancreatic cancer cells both in laboratory settings and in animal models. frontiersin.orgaacrjournals.org It achieves this by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. frontiersin.orgaacrjournals.org Specifically, CRT0066101 has been observed to reduce the activation of PKD1/2 induced by neurotensin, inhibit the phosphorylation of Hsp27, and block NF-κB activation, a key pathway for cell survival. ximbio.comfrontiersin.orgaacrjournals.org

In breast cancer , the roles of PKD isoforms are particularly distinct. PKD1 expression is often downregulated in highly invasive breast cancers, suggesting a tumor-suppressor function. mdpi.com Conversely, PKD2 and PKD3 are often overexpressed and are associated with tumor progression. frontiersin.orgmdpi.com CRT0066101 has demonstrated efficacy against ER-negative and triple-negative breast cancer (TNBC) by inhibiting proliferation and inducing apoptosis. frontiersin.org The anti-tumor effects of CRT0066101 in TNBC are mediated by inhibiting the phosphorylation of key cancer-driving proteins like MYC, MAPK1/3, AKT, and YAP. frontiersin.orgcellphysiolbiochem.com

In colorectal cancer , CRT0066101 has been shown to suppress the activation of PKD2, leading to cell cycle arrest at the G2/M phase and apoptosis. frontiersin.org The compound affects several signaling pathways, including the activation of caspase-3 and the suppression of AKT and ERK signaling. frontiersin.org

In bladder cancer , CRT0066101 has been found to suppress tumor growth by inhibiting PKD2 and blocking the cell cycle at the G2/M phase. frontiersin.orgnih.gov

The following table summarizes the inhibitory concentrations (IC50) of CRT0066101 for the different PKD isoforms.

KinaseIC50 (nM)
PKD11
PKD22.5
PKD32
Data sourced from multiple studies. ximbio.comfrontiersin.orgmedchemexpress.com

Inflammatory Diseases

CRT0066101 has demonstrated significant anti-inflammatory properties in various models of inflammatory diseases. nih.govnih.gov It has been shown to alleviate the symptoms of acute pancreatitis by inhibiting NF-κB activation, which in turn reduces the infiltration of inflammatory cells and the production of inflammatory mediators like interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1). frontiersin.org In models of acute lung injury, CRT0066101 attenuates inflammation by inhibiting the TLR4/MyD88 signaling pathway. nih.govresearchgate.net This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. nih.govresearchgate.net The compound also reduces the activation of the NLRP3 inflammasome, further dampening the inflammatory response. nih.govresearchgate.net These findings suggest that CRT0066101 could be a potential therapeutic agent for inflammatory conditions driven by the MyD88 signaling pathway. nih.govresearchgate.net

Metabolic Bone Diseases

Protein Kinase D (PKD) plays a role in bone metabolism, and its inhibition has implications for metabolic bone diseases. frontiersin.orgnih.gov Osteoporosis, for instance, is characterized by an imbalance in bone resorption and formation. researchgate.net Research has shown that CRT0066101 can prevent the formation of osteoclasts, the cells responsible for bone resorption, from bone marrow macrophages. nih.gov Furthermore, in the context of cartilage, CRT0066101 has been found to reduce inflammatory stress in chondrocytes induced by IL-1β through the NF-κB pathway. nih.gov These findings point to the potential of PKD inhibitors like CRT0066101 as a therapeutic strategy for metabolic bone diseases. nih.gov

Viral Replication

The compound CRT0066101 has been shown to inhibit the replication of a variety of viruses. frontiersin.org Studies have demonstrated its effectiveness against several common human coronaviruses, including HCoV-229E, HCoV-OC43, and HCoV-NL63. researchgate.netnih.gov The mechanism of action involves the inhibition of PKD, which in turn reduces the activation of its substrate, phosphatidylinositol-4 kinase III beta (PI4KIIIβ), a host factor essential for the replication of these viruses. nih.govnih.govasm.org By blocking this pathway, CRT0066101 disrupts the transport of viral particles within the host cells. nih.gov Additionally, CRT0066101 has been found to inhibit the replication of human rhinovirus (HRV), poliovirus (PV), and foot-and-mouth disease virus (FMDV). asm.orgnih.govnih.gov In the case of Influenza A Virus (IAV), CRT0066101 has been shown to limit viral replication in airway epithelial cells. frontiersin.org

Rationale for Targeting PKD in Therapeutic Development

The central role of PKD in various disease processes, especially cancer, provides a strong rationale for targeting this enzyme in therapeutic development. cancerresearchuk.orgpancreatic.org The potential of PKD as a drug target was first highlighted by the work of researchers including Enrique Rozengurt, Doreen Cantrell, and Peter Parker. cancerresearchuk.org Subsequent research has solidified the understanding that inhibiting PKD can be a viable strategy to combat diseases where its activity is aberrant.

The development of specific PKD inhibitors is seen as a promising therapeutic approach for several reasons:

Broad Applicability in Oncology: PKD is implicated in multiple aspects of cancer progression, including cell proliferation, invasion, and angiogenesis. ximbio.com Therefore, a PKD inhibitor could potentially have a multi-pronged effect, not only killing cancer cells but also blocking the formation of blood vessels that sustain tumors. fiercebiotech.com This dual mechanism of action is a highly sought-after characteristic in cancer therapeutics.

Targeting Unmet Medical Needs: Researchers have focused on cancers with significant unmet medical needs, such as pancreatic and lung cancer, for the application of PKD inhibitors. cancerresearchuk.orgfiercebiotech.com Early studies have shown that CRT0066101 can inhibit the growth of tumors in models of both pancreatic and lung cancer. cancerresearchuk.orgfiercebiotech.com

Potential for Combination Therapies: The use of PKD inhibitors in conjunction with other established cancer treatments is an area of active investigation. For instance, CRT0066101 has demonstrated synergistic effects when used with regorafenib, an approved multi-kinase inhibitor for metastatic colorectal cancer. frontiersin.org

Addressing Other Pathologies: Beyond cancer, PKD inhibitors are being explored for their potential in treating other conditions. For example, the PKD inhibitor CID755673 has been shown to enhance cardiac function in the context of obesity and diabetes. frontiersin.org Inhibition of PKD is also considered a potential treatment for pathological hypertrophy due to its role in the nuclear export of histone deacetylases (HDACs). frontiersin.org

The discovery and preclinical development of CRT0066101 by Cancer Research Technology Ltd. (CRT) marked a significant step forward in targeting PKD. cancerresearchuk.org This potent and selective inhibitor has shown efficacy in slowing tumor growth in pancreatic cancer models, providing the first in-vivo evidence for the therapeutic potential of PKD inhibition. cancerresearchuk.org

Research Findings on CRT0066101

CRT0066101, with the chemical name 2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride, is a potent, orally bioavailable, and selective pan-PKD inhibitor. frontiersin.orgtocris.com It effectively inhibits all three PKD isoforms with high potency. tocris.comabcam.comrndsystems.com

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the anti-tumor effects of CRT0066101 across various cancer types. It has been shown to inhibit tumor growth in animal models of breast, colorectal, and pancreatic cancer. frontiersin.org The mechanisms underlying these effects include the inhibition of cell growth and angiogenesis, as well as the promotion of apoptosis (programmed cell death). frontiersin.org

In pancreatic cancer cell lines, CRT0066101 has been shown to reduce cell proliferation and viability. tocris.comselleckchem.com It blocks the activation of PKD1/2 induced by neurotensin, reduces the phosphorylation of Hsp27 (a downstream target of PKD), and inhibits NF-κB activation, which is crucial for proliferation and survival in pancreatic cancer. frontiersin.orgnih.govselleckchem.com In vivo, oral administration of CRT0066101 significantly suppressed the growth of pancreatic cancer xenografts. nih.govximbio.com

Similarly, in colorectal cancer cells, CRT0066101 causes a dose-dependent suppression of PKD2 activation, leading to cell cycle arrest at the G2/M phase and apoptosis. frontiersin.org This is accompanied by the cleavage of PARP, activation of caspase-3, and suppression of AKT and ERK signaling pathways. frontiersin.org In mouse models, CRT0066101 significantly inhibited the growth of colorectal cancer xenografts. frontiersin.org

In the context of breast cancer, particularly estrogen receptor-negative (ER-negative) and triple-negative breast cancer (TNBC), targeting PKD with CRT0066101 has shown promise. frontiersin.org It inhibits the proliferation of TNBC cells, induces apoptosis, and causes cell cycle arrest in the G1 phase. frontiersin.orgcellphysiolbiochem.com In vivo, it reduces the volume of breast tumors. frontiersin.org The anti-TNBC effects are mediated by inhibiting the phosphorylation of key cancer-driving proteins such as MYC, MAPK1/3, AKT, and YAP. frontiersin.orgcellphysiolbiochem.com

Furthermore, CRT0066101 has demonstrated efficacy in inhibiting the growth of bladder cancer cells in vitro and in xenograft models by inducing cell cycle arrest at the G2/M phase. nih.gov

Data on CRT0066101

PropertyValueSource
Chemical Name 2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride tocris.com
Molecular Formula C18H22N6O.2HCl rndsystems.com
Molecular Weight 411.33 Da rndsystems.com
Purity ≥98% (HPLC) tocris.com
Solubility Soluble to 100 mM in water and to 20 mM in DMSO rndsystems.com
CAS Number 1883545-60-5 rndsystems.com

Inhibitory Activity of CRT0066101 against PKD Isoforms

PKD IsoformIC50 (nM)Source
PKD1 1 tocris.comabcam.comrndsystems.com
PKD2 2.5 tocris.comabcam.comrndsystems.com
PKD3 2 tocris.comabcam.comrndsystems.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24Cl2N6O B606814 CRT0066101 dihydrochloride CAS No. 1883545-60-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H/t14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYCRYGNFKDPRH-FMOMHUKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Basis of Crt0066101 As a Protein Kinase D Inhibitor

Pan-PKD Isoform Inhibition by CRT0066101

CRT0066101 is characterized as a pan-PKD inhibitor, demonstrating potent inhibitory action against all three isoforms of the enzyme. nih.govfrontiersin.orgnih.govresearchgate.net Its efficacy is observed at nanomolar concentrations in biochemical assays, establishing it as one of the most potent PKD inhibitors discovered. frontiersin.orgnih.gov This broad-spectrum inhibition is critical to its function, as different cancer types may express varying levels of PKD isoforms. nih.govcellphysiolbiochem.com For instance, in bladder cancer cell lines, PKD2 is often highly expressed, while in pancreatic cancer, both PKD1 and PKD2 can be prevalent. nih.govnih.gov By targeting the entire PKD family, CRT0066101 provides a comprehensive blockade of signaling pathways mediated by these kinases. aacrjournals.orgnih.gov

The inhibitory potency of CRT0066101 across the PKD family has been quantified through biochemical assays measuring the inhibition of peptide substrate phosphorylation.

PKD IsoformIC₅₀ (nM)
PKD11.0
PKD22.5
PKD32.0

Biochemical IC₅₀ values for CRT0066101 against the three Protein Kinase D isoforms. frontiersin.orgnih.govmedchemexpress.commedchemexpress.comtocris.comabcam.comcaymanchem.commedchemexpress.eu

CRT0066101 is a highly potent inhibitor of PKD1, with a reported half-maximal inhibitory concentration (IC₅₀) of 1 nM in biochemical assays. frontiersin.orgnih.govtocris.comabcam.com PKD1 is frequently implicated in cellular processes such as proliferation and survival. frontiersin.orgnih.gov In cellular models, CRT0066101 effectively blocks both basal and agonist-induced PKD1 activation. For example, in pancreatic cancer cells, it prevents the activation of PKD1/2 (as measured by phosphorylation at Serine 916) that is typically induced by G-protein coupled receptor (GPCR) agonists like neurotensin. nih.govmedchemexpress.commedchemexpress.com This inhibition disrupts downstream signaling, including the PKD-mediated phosphorylation of substrates like Hsp27 and the activation of the NF-κB pathway, which are crucial for cell proliferation and survival. frontiersin.orgnih.govmedchemexpress.com

The compound is also a potent inhibitor of PKD2, with a biochemical IC₅₀ value of 2.5 nM. frontiersin.orgtocris.comabcam.com Studies in various cancer models have highlighted the importance of PKD2 in tumor progression. nih.govaacrjournals.org In bladder cancer, where PKD2 is often the predominantly expressed isoform, the anti-tumor effects of CRT0066101 are thought to be mediated primarily through the inhibition of PKD2. nih.govresearchgate.net This inhibition leads to cell cycle arrest at the G2/M phase. nih.gov Similarly, in colorectal cancer cells, CRT0066101 dose-dependently inhibits the phosphorylation of PKD2, and specific knockdown of PKD2 (but not PKD3) mimics the apoptotic effects of the inhibitor. aacrjournals.org

CRT0066101 effectively inhibits PKD3 with a biochemical IC₅₀ of 2 nM. frontiersin.orgtocris.comabcam.com PKD3 has been shown to play roles in the proliferation and maintenance of cancer stem cells in certain cancers, such as triple-negative breast cancer (TNBC). nih.govcellphysiolbiochem.comrndsystems.com In TNBC models, where both PKD2 and PKD3 are often overexpressed, the inhibitory action of CRT0066101 against these isoforms contributes to reduced cell proliferation and tumor growth. cellphysiolbiochem.com

Molecular Interactions and Binding Specificity

The inhibitory action of CRT0066101 is based on its interaction with the kinase domain of the PKD enzymes. It is characterized as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates. pitt.edu Structural insights suggest that the aminopyrimidine phenol-based scaffold of CRT0066101 mimics the hydrogen bond formation of the adenine (B156593) ring of ATP with residues in the hinge region of the kinase. pitt.edu Studies involving site-directed mutagenesis have provided further details on its binding. Mutating the gatekeeper residue Met659 to a phenylalanine or tyrosine significantly sensitizes PKD to CRT0066101, while mutating the hinge residue G664 to valine or isoleucine confers resistance, highlighting the critical role of these residues in the inhibitor's binding. pitt.edu

A key feature of a useful chemical probe or potential therapeutic agent is its selectivity. CRT0066101 has demonstrated a high degree of selectivity for the PKD family. nih.govtocris.comcaymanchem.com It has been tested against large panels of protein kinases and found to be highly specific. In a screening of over 90 different protein kinases, CRT0066101 showed marked selectivity for PKD, with minimal inhibition of other kinases such as PKCα, PKBα, MEK, ERK, c-Raf, c-Src, and c-Abl. nih.govcaymanchem.comrndsystems.com This selectivity is crucial as it minimizes the potential for confounding biological effects that could arise from inhibiting other essential signaling pathways.

Despite its high selectivity for PKD, CRT0066101 has been shown to inhibit a limited number of other kinases, particularly at higher concentrations. nih.govpitt.edu This off-target activity is an important consideration in interpreting experimental results. The most notable off-target is Proviral Integration site for Moloney murine leukemia virus 2 (PIM2), which CRT0066101 inhibits with an IC₅₀ of approximately 135.7 nM. medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com While this is significantly less potent than its inhibition of PKD isoforms, it is an activity that occurs within a potentially physiologically relevant concentration range.

In broader kinome screens, other potential off-targets have been identified.

Potential Off-Target KinaseReported InhibitionReference
PIM2IC₅₀ ≈ 135.7 nM medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com
Pim-1Inhibited >90% at 1 µM nih.gov
CDK2Inhibited at 1 µM pitt.edu
CDK5Inhibited >90% at 1 µM nih.gov
DYRK2Inhibited >90% at 1 µM nih.gov
IKKαInhibited at 1 µM pitt.edu
PRK2Inhibited at 1 µM pitt.edu
Rsk1Inhibited at 1 µM pitt.edu

This profile indicates that while CRT0066101 is a potent and largely selective PKD inhibitor, its effects at micromolar concentrations could be influenced by the inhibition of other kinases like PIM2, certain CDKs, and DYRK2. pitt.edunih.gov

Insights from Mutational Analysis of PKD Gatekeeper and Hinge Residues

The specificity and binding mechanism of CRT0066101 to Protein Kinase D (PKD) have been elucidated through site-directed mutagenesis studies targeting key residues within the ATP-binding pocket. pitt.edu The gatekeeper residue, a conserved amino acid that controls access to a hydrophobic pocket in the kinase active site, is a critical determinant of inhibitor specificity. pitt.edursc.org In PKD1, this position is occupied by methionine 659 (Met659). pitt.edu

Mutational analyses have been employed as a chemical genetic strategy to validate PKD as the direct target of CRT0066101 and to understand the structural interactions governing its inhibitory activity. pitt.edu Studies involving the mutation of the gatekeeper residue Met659 and the hinge residue Glycine 664 (Gly664) have provided significant insights. pitt.edu It was hypothesized that introducing larger, more sterically hindering amino acids at these positions would obstruct inhibitor binding, leading to resistance. pitt.edu

The results, however, revealed a more complex interaction:

Gatekeeper Residue (Met659): Mutating Met659 to larger aromatic residues like phenylalanine or tyrosine unexpectedly led to a dramatic sensitization of PKD to inhibition by CRT0066101. pitt.educam.ac.uk

Hinge Residue (Gly664): Conversely, mutating the hinge residue Gly664 to bulkier amino acids such as valine or isoleucine conferred resistance to CRT0066101. pitt.edu

These findings provide a powerful tool for researchers, allowing the use of these PKD mutants to confirm whether a cellular effect observed with CRT0066101 treatment is a direct consequence of PKD inhibition. pitt.edu

Table 1: Effect of PKD1 Gatekeeper and Hinge Residue Mutations on CRT0066101 Sensitivity

Residue PositionOriginal Amino AcidMutant Amino AcidEffect on CRT0066101 Inhibition
Gatekeeper (659)Methionine (Met)Phenylalanine (Phe)Sensitization pitt.educam.ac.uk
Gatekeeper (659)Methionine (Met)Tyrosine (Tyr)Sensitization pitt.educam.ac.uk
Hinge (664)Glycine (Gly)Valine (Val)Resistance pitt.edu
Hinge (664)Glycine (Gly)Isoleucine (Ile)Resistance pitt.edu

Effects on PKD Activation and Autophosphorylation

CRT0066101 demonstrates a highly specific inhibitory profile on the PKD signaling cascade, effectively blocking downstream autophosphorylation without interfering with upstream activation steps mediated by Protein Kinase C (PKC). nih.govphysiology.orgnih.gov

Inhibition of Secretagogue-Induced PKD Activation

In experimental models, such as isolated rat pancreatic acinar cells, various secretagogues are used to induce pancreatitis-like events, which involves the robust activation of PKD. nih.govphysiology.orgnih.gov CRT0066101 has been shown to dose-dependently inhibit PKD activation triggered by a range of these agents. nih.govphysiology.orgnih.govphysiology.org Studies have demonstrated that pretreatment with CRT0066101 effectively prevents the activation of PKD induced by high concentrations of cholecystokinin (B1591339) (CCK), carbachol (B1668302) (CCh), and bombesin. nih.govphysiology.orgnih.gov This inhibitory action underscores its potential in studying signaling pathways where PKD is activated by G-protein coupled receptors. frontiersin.org

Impact on PKD1/2 Autophosphorylation (Ser-916)

A hallmark of PKD activation is its autophosphorylation at a C-terminal serine residue, Ser-916 (in PKD1). nih.govplos.org This phosphorylation event is a reliable marker of the kinase's catalytic activity. plos.orgplos.org CRT0066101 is a potent inhibitor of this autophosphorylation. nih.govmedchemexpress.com

In multiple cell types and experimental conditions, CRT0066101 has been shown to block the phosphorylation of PKD at Ser-916. nih.govplos.orgnih.gov For instance, in rat pancreatic acinar cells stimulated with secretagogues, CRT0066101 reduced PKD autophosphorylation at Ser-916 in a dose-dependent manner, with an IC50 value in the range of 3.75–5 μM and achieving complete inhibition at 10 μM. nih.govphysiology.orgnih.gov This blockade of Ser-916 phosphorylation has been consistently observed in various studies, confirming it as a primary and direct consequence of CRT0066101's interaction with PKD. nih.govmedchemexpress.comnih.gov

Absence of Effect on PKC-Dependent Transphosphorylation Sites (Ser-744/748)

The specificity of CRT0066101 is highlighted by its lack of effect on the upstream phosphorylation of PKD by PKC. nih.govphysiology.org PKD activation is initiated by PKC-mediated transphosphorylation of two serine residues (Ser-744 and Ser-748 in PKD1) located within the activation loop. nih.govfrontiersin.orgplos.orgplos.org

Crucially, studies have consistently shown that while CRT0066101 potently blocks autophosphorylation at Ser-916, it does not affect the phosphorylation status of Ser-744 and Ser-748. nih.govphysiology.orgnih.govnih.govplos.orgplos.org This demonstrates that CRT0066101 does not inhibit the upstream PKC isoforms responsible for PKD activation, but rather targets PKD itself. nih.govplos.org This specificity is a key characteristic, distinguishing its mechanism from broader-spectrum kinase inhibitors and making it a precise tool for dissecting the specific functions of PKD. nih.govnih.gov

Table 2: Summary of CRT0066101 Effects on PKD Phosphorylation Sites

Phosphorylation SiteLocationActivating KinaseEffect of CRT0066101Implication
Ser-744 / Ser-748Activation LoopProtein Kinase C (PKC)No inhibition nih.govphysiology.orgnih.govnih.govplos.orgSpecific for PKD; does not inhibit upstream PKC
Ser-916C-TerminusPKD (Autophosphorylation)Potent, dose-dependent inhibition nih.govphysiology.orgmedchemexpress.comnih.govDirect inhibition of PKD catalytic activity

Compound Names Mentioned

Impact of Crt0066101 on Cellular Signaling Pathways

Regulation of Proliferation and Apoptosis Pathways

CRT0066101 exerts significant influence over the signaling pathways that govern cell proliferation and programmed cell death, or apoptosis. Its primary mechanism involves the inhibition of PKD, which in turn affects downstream targets that control these fundamental cellular processes. ximbio.comfrontiersin.org

Inhibition of Cell Proliferation

CRT0066101 has demonstrated the ability to inhibit cell proliferation in various cancer cell lines. tocris.comfrontiersin.orgcellphysiolbiochem.com This inhibitory effect is a direct consequence of its function as a pan-PKD inhibitor. frontiersin.org Studies have shown that CRT0066101 can effectively suppress the growth of cancer cells in several types of malignancies, including pancreatic, colorectal, breast, and bladder cancers. frontiersin.orgnih.gov

In pancreatic cancer cells, for instance, treatment with CRT0066101 led to a significant reduction in bromodeoxyuridine (BrdU) incorporation, a key indicator of DNA synthesis and cell proliferation. nih.govaacrjournals.org Similarly, in triple-negative breast cancer (TNBC) cells, CRT0066101 was found to dramatically inhibit cell proliferation both in laboratory cultures and in animal models. cellphysiolbiochem.comcellphysiolbiochem.com The anti-proliferative effects of CRT0066101 are mediated by its ability to block PKD-dependent signaling pathways that are essential for cell growth. nih.govfrontiersin.org

Cancer TypeCell Line(s)Observed Effect of CRT0066101Citation
Pancreatic CancerPanc-1, Colo357, MiaPaCa-2, AsPC-1Reduced BrdU incorporation, inhibited cell proliferation. nih.govaacrjournals.orgmedchemexpress.com
Triple-Negative Breast Cancer (TNBC)MDA-MB-231, MDA-MB-468Decreased cell proliferation in vitro and in vivo. cellphysiolbiochem.comcellphysiolbiochem.com
Colorectal Cancer (CRC)HCT116, RKOSuppressed cell proliferation. frontiersin.orgoncotarget.com
Bladder CancerT24T, T24, UMUC1, TCCSUPPotently inhibited cell proliferation. nih.gov

Induction of Apoptosis

In addition to curbing proliferation, CRT0066101 actively promotes apoptosis in cancer cells. nih.govfrontiersin.orgcellphysiolbiochem.com This induction of programmed cell death is a critical component of its anti-tumor activity. The apoptotic process is initiated through the modulation of several key signaling molecules.

For example, in pancreatic cancer cells, treatment with CRT0066101 resulted in a significant, six- to ten-fold increase in apoptosis. aacrjournals.orgmedchemexpress.com This was also observed in triple-negative breast cancer cells, where the compound increased the proportion of apoptotic cells. cellphysiolbiochem.comcellphysiolbiochem.com The pro-apoptotic effects of CRT0066101 are linked to the activation of specific downstream effector molecules. frontiersin.orgnih.gov

A key event in the execution phase of apoptosis is the activation of caspase-3, a critical effector caspase. Research has shown that CRT0066101 treatment leads to a dose-dependent increase in the levels of cleaved and activated caspase-3 in various cancer cells. nih.govaacrjournals.org In colorectal cancer cells, the induction of apoptosis by CRT0066101 is associated with a marked increase in activated caspase-3. nih.gov Similarly, in pancreatic cancer cells, the increase in apoptosis following CRT0066101 treatment is evidenced by elevated levels of cleaved caspase-3. aacrjournals.org This activation of caspase-3 is a clear indicator that CRT0066101 triggers the intrinsic apoptotic pathway.

Another hallmark of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases, particularly caspase-3. CRT0066101 has been shown to induce PARP cleavage in a dose-dependent manner in colorectal cancer cells. frontiersin.orgresearchgate.net This cleavage event serves as a biochemical marker of apoptosis and indicates that the apoptotic cascade has been initiated. While treatment with CRT0066101 alone can induce some PARP cleavage, its combination with other agents has been shown to significantly enhance this effect in colorectal cancer cells. oncotarget.com

Cell Cycle Modulation

CRT0066101 also exerts its anti-cancer effects by modulating the cell cycle, the series of events that take place in a cell leading to its division and duplication. By interfering with the normal progression of the cell cycle, CRT0066101 can halt the proliferation of cancer cells. frontiersin.orgnih.gov

In certain cancer types, such as triple-negative breast cancer, CRT0066101 has been shown to induce cell cycle arrest at the G1 phase. cellphysiolbiochem.comcellphysiolbiochem.com This G1 arrest prevents cells from entering the S phase, during which DNA replication occurs, thereby halting proliferation. cellphysiolbiochem.com The induction of G1-phase arrest is a key mechanism through which CRT0066101 inhibits the growth of TNBC cells. cellphysiolbiochem.comcellphysiolbiochem.com This effect is mediated by the inhibitor's impact on the phosphorylation of key cell cycle regulatory proteins. cellphysiolbiochem.com

Cellular ProcessSpecific Effect of CRT0066101Cancer TypeCitation
Induction of ApoptosisIncreased apoptosis (6-10 fold).Pancreatic Cancer aacrjournals.orgmedchemexpress.com
Increased proportion of apoptotic cells.Triple-Negative Breast Cancer cellphysiolbiochem.comcellphysiolbiochem.com
Caspase-3 ActivationDose-dependent increase in activated caspase-3.Colorectal & Pancreatic Cancer nih.govaacrjournals.org
PARP CleavageDose-dependent increase in cleaved PARP.Colorectal Cancer frontiersin.orgresearchgate.net
Cell Cycle ModulationInduction of G1-phase arrest.Triple-Negative Breast Cancer cellphysiolbiochem.comcellphysiolbiochem.com
G2/M-Phase Arrest

CRT0066101 has been shown to induce cell cycle arrest at the G2/M phase in cancer cells. nih.govresearchgate.netaacrjournals.orgnih.gov This blockade of cell cycle progression is a key mechanism of its anti-tumor activity. nih.govresearchgate.netaacrjournals.orgnih.gov The arrest is accompanied by a series of modulations in the expression and activity of critical cell cycle regulatory proteins. nih.govresearchgate.netaacrjournals.org

Regulation of Cyclin B1 and CDK1

The transition from the G2 to the M phase of the cell cycle is primarily driven by the Cyclin B1-CDK1 complex. nih.gov Research indicates that treatment with CRT0066101 leads to a decrease in the protein levels of both Cyclin B1 and Cyclin-dependent kinase 1 (CDK1). nih.govresearchgate.netaacrjournals.org This reduction in the core components of the mitotic-promoting factor disrupts the timely entry into mitosis, thereby contributing to the G2/M arrest. nih.gov

Modulation of CDK1 Phosphorylation (Thr161, Thr14, Tyr15)

The activity of CDK1 is tightly regulated by phosphorylation at specific sites. Activating phosphorylation at Threonine 161 (Thr161) is essential for its kinase function. uniprot.orgyeasen.comcellsignal.com Conversely, inhibitory phosphorylations at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) keep the CDK1-Cyclin B1 complex in an inactive state. uniprot.orgcellsignal.com

Studies have demonstrated that CRT0066101 treatment results in a decrease in the activating phosphorylation of CDK1 at Thr161. nih.govresearchgate.net Simultaneously, it leads to an increase in the inhibitory phosphorylation of CDK1 at Thr14 and Tyr15. nih.govresearchgate.netaacrjournals.org This dual effect on CDK1 phosphorylation ensures that the kinase remains inactive, preventing the G2/M transition. nih.gov

Downregulation of Cdc25C and Activation of Chk1

The phosphorylation state of CDK1 is controlled by the opposing actions of phosphatases and kinases. The Cell division cycle 25C (Cdc25C) phosphatase is responsible for dephosphorylating and activating CDK1. nih.gov CRT0066101 treatment has been found to downregulate the expression of Cdc25C. nih.govresearchgate.netaacrjournals.org

Furthermore, CRT0066101 enhances the activity of Checkpoint kinase 1 (Chk1). nih.govresearchgate.netaacrjournals.org Activated Chk1 can phosphorylate and inactivate Cdc25C, thereby preventing the activation of CDK1. nih.govcas.cz This creates a multi-layered inhibition of the CDK1-Cyclin B1 complex.

Elevation of Myt1, Wee1, Gadd45α, and 14-3-3 Proteins

Further contributing to the G2/M arrest, CRT0066101 elevates the levels of several proteins that negatively regulate the CDK1-Cyclin B1 complex. nih.govresearchgate.netaacrjournals.org These include the protein kinases Myt1 and Wee1, which are responsible for the inhibitory phosphorylation of CDK1 at Thr14 and Tyr15. nih.govoncotarget.com

Additionally, the levels of Gadd45α and 14-3-3 proteins are increased. nih.govresearchgate.netaacrjournals.org Gadd45α can inhibit the CDK1-Cyclin B1 complex, while 14-3-3 proteins can sequester Cdc25C in the cytoplasm, preventing it from accessing and activating nuclear CDK1. nih.govcas.cz

Table 1: Effect of CRT0066101 on G2/M Phase Regulatory Proteins

ProteinEffect of CRT0066101Function in G2/M TransitionReference
Cyclin B1Decreased levelsActivates CDK1 nih.govresearchgate.netaacrjournals.org
CDK1Decreased levelsDrives entry into mitosis nih.govresearchgate.netaacrjournals.org
p-CDK1 (Thr161)Decreased levelsActivating phosphorylation nih.govresearchgate.net
p-CDK1 (Thr14/Tyr15)Increased levelsInhibitory phosphorylation nih.govresearchgate.netaacrjournals.org
Cdc25CDecreased expressionActivates CDK1 by dephosphorylation nih.govresearchgate.netaacrjournals.org
Chk1Enhanced activityInactivates Cdc25C nih.govresearchgate.netaacrjournals.org
Myt1Elevated levelsInhibitory kinase for CDK1 nih.govresearchgate.netaacrjournals.org
Wee1Elevated levelsInhibitory kinase for CDK1 nih.govresearchgate.netaacrjournals.org
Gadd45αElevated levelsInhibits CDK1-Cyclin B1 complex nih.govresearchgate.netaacrjournals.org
14-3-3 ProteinsElevated levelsSequesters Cdc25C nih.govresearchgate.netaacrjournals.org

Effects on Cell Survival Proteins (e.g., Survivin, cIAP-1)

In addition to its effects on the cell cycle, CRT0066101 also impacts key cell survival proteins. Research has shown that CRT0066101 can abrogate the expression of NF-κB-dependent pro-survival proteins, including Survivin and cellular inhibitor of apoptosis protein-1 (cIAP-1). nih.govaacrjournals.org By downregulating these proteins, CRT0066101 can reduce the threshold for apoptosis, thereby promoting cancer cell death. nih.govaacrjournals.org

Modulation of Kinase Signaling Cascades

As a protein kinase D (PKD) inhibitor, CRT0066101's primary mechanism of action involves the modulation of various kinase signaling cascades. nih.govhodoodo.comfrontiersin.orgcellphysiolbiochem.com PKD isoforms are involved in regulating a multitude of cellular processes, and their inhibition by CRT0066101 has far-reaching consequences. nih.gov

Studies have revealed that CRT0066101 can inhibit the phosphorylation of several key cancer-driving factors. cellphysiolbiochem.com In triple-negative breast cancer cells, for instance, CRT0066101 was found to decrease the phosphorylation of MYC, MAPK1/3 (ERK1/2), and AKT. cellphysiolbiochem.comcellphysiolbiochem.com The inhibition of the MAPK/ERK and PI3K/AKT pathways, both critical for cell proliferation and survival, underscores the potent anti-cancer effects of CRT0066101. cellphysiolbiochem.comcellphysiolbiochem.comresearchgate.net Furthermore, CRT0066101 has been shown to inhibit the TLR4/MyD88 signaling pathway, which can reduce inflammation. nih.gov

Table 2: Kinase Signaling Cascades Modulated by CRT0066101

Signaling Pathway/KinaseEffect of CRT0066101Cellular FunctionReference
PKDInhibitionRegulates proliferation, survival, migration nih.govfrontiersin.org
MAPK/ERK (MAPK1/3)Decreased phosphorylationPromotes cell proliferation and survival cellphysiolbiochem.comcellphysiolbiochem.com
PI3K/AKTDecreased phosphorylationPromotes cell survival and growth cellphysiolbiochem.comcellphysiolbiochem.comresearchgate.net
NF-κBAbrogated expression of dependent proteinsRegulates inflammation and cell survival nih.govaacrjournals.org
TLR4/MyD88InhibitionMediates inflammatory responses nih.gov

AKT Signaling Pathway Suppression

Research demonstrates that CRT0066101 effectively restrains the PI3K-AKT signaling pathway, a critical regulator of cell survival and growth in numerous cancers. aacrjournals.orgoncotarget.com In studies involving triple-negative breast cancer (TNBC) cells, treatment with CRT0066101 led to a strong decrease in the phosphorylation of AKT at serine residue 473 (Ser473), a key site for its activation. cellphysiolbiochem.com This inhibitory effect on AKT phosphorylation has been observed across various cancer types, including colorectal and pancreatic cancers, highlighting a common mechanism of action. aacrjournals.orgfrontiersin.orgresearchgate.net The suppression of AKT signaling is a significant contributor to the anti-proliferative and pro-apoptotic effects of the compound. researchgate.net In colorectal cancer cells, both CRT0066101 treatment and specific silencing of PKD2 resulted in a marked reduction in phosphorylated AKT (p-AKT) levels, while total AKT protein levels remained unchanged. aacrjournals.org

Table 1: Effect of CRT0066101 on AKT Signaling

Cell Line/ModelSpecific EffectPhosphorylation SiteReference
Triple-Negative Breast Cancer (TNBC)Strongly decreased phosphorylation of AKTSer473 cellphysiolbiochem.com
Colorectal Cancer (HCT116, RKO)Significant reduction in p-AKT expressionNot specified aacrjournals.orgoncotarget.com
Pancreatic CancerInhibition of AKT signalingNot specified frontiersin.org

ERK/MAPK Signaling Pathway Suppression

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is another fundamental signaling cascade that promotes tumor growth and is inhibited by CRT0066101. cellphysiolbiochem.com In breast cancer cell lines, the compound was shown to strongly decrease the phosphorylation of MAPK1/3 at threonine 202 (Thr202) and tyrosine 204 (Tyr204), which is essential for their activation. cellphysiolbiochem.com This suppression of the MAPK pathway contributes to the anti-cancer effects of CRT0066101. frontiersin.org Similarly, in colorectal cancer cells, treatment with CRT0066101 resulted in a significant reduction in the expression of phosphorylated ERK (p-ERK) without affecting total ERK protein levels. aacrjournals.org This effect was also observed in in vivo xenograft models, where the compound caused a dose-dependent inhibition of p-ERK expression. aacrjournals.org Furthermore, in the context of inflammation, CRT0066101 was found to inhibit the phosphorylation of ERK1/2 in a lipopolysaccharide (LPS)-induced lung injury model, indicating its role in modulating inflammatory signaling through the TLR4/MyD88 pathway. nih.gov

Table 2: Effect of CRT0066101 on ERK/MAPK Signaling

Cell Line/ModelSpecific EffectPhosphorylation SiteReference
Triple-Negative Breast Cancer (TNBC)Strongly decreased phosphorylation of MAPK1/3Thr202/Tyr204 cellphysiolbiochem.com
Colorectal Cancer (HCT116, RKO)Significant reduction in p-ERK expressionNot specified aacrjournals.org
LPS-induced Lung Injury ModelInhibited phosphorylation of ERK1/2Not specified nih.gov
Epithelial Ovarian CancerDownregulation of phosphor-ERK1/2T202/Y204 researchgate.net

YAP Phosphorylation Modulation

The Hippo signaling pathway effector, Yes-associated protein (YAP), is another target of CRT0066101. cellphysiolbiochem.comcellphysiolbiochem.com In breast cancer models, PRKD inhibition by CRT0066101 resulted in decreased phosphorylation of YAP at serine 127 (Ser127). cellphysiolbiochem.comcellphysiolbiochem.com In intestinal epithelial cells, CRT0066101 was shown to prevent the increase in YAP phosphorylation at both Ser127 and Ser397, which in turn blocks the cytoplasmic accumulation of YAP and reduces the expression of its target genes. nih.gov This modulation of YAP phosphorylation and localization is a key mechanism by which CRT0066101 inhibits cell proliferation. cellphysiolbiochem.comcellphysiolbiochem.comnih.gov

CDC2 Phosphorylation Modulation

CRT0066101 influences the cell cycle by modulating the phosphorylation of Cell Division Cycle 2 (CDC2), also known as CDK1. The specific effect appears to be context-dependent. In a study on triple-negative breast cancer, CRT0066101 treatment decreased the phosphorylation of CDC2 at threonine 14 (Thr14), an effect associated with G1 phase cell cycle arrest. cellphysiolbiochem.com Conversely, in bladder cancer cells, CRT0066101 was found to increase the phosphorylation of CDC2. ascopubs.org This increased phosphorylation, along with increased phosphorylation of its regulator CDC25C, leads to a reduction in the activity of the CDC2-cyclin B1 complex, resulting in cell cycle arrest at the G2/M phase. ascopubs.org

Influence on Transcriptional Regulators

CRT0066101 also exerts its anti-cancer effects by modulating the activity of key transcriptional regulators, most notably NF-κB.

NF-κB Activation and Downstream Gene Expression

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that promotes cell proliferation and survival by regulating the expression of target genes. Multiple studies have shown that CRT0066101 is a potent inhibitor of NF-κB activation. aacrjournals.orgfrontiersin.org In pancreatic cancer cells, CRT0066101 attenuates PKD1-mediated NF-κB activation and consequently abrogates the expression of NF-κB-dependent pro-survival proteins like cyclin D1 and survivin. medchemexpress.comximbio.comselleckchem.comresearchgate.net This inhibitory effect is not limited to cancer cells; in models of inflammation, CRT0066101 has been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory cytokines. frontiersin.orgnih.gov In colorectal cancer, CRT0066101 suppressed NF-κB activity that was induced by phorbol (B1677699) 12-myristate 13-acetate (PMA), a known PKD stimulator. aacrjournals.org The suppression of the NF-κB pathway is a key mechanism underlying the anti-proliferative, pro-apoptotic, and anti-inflammatory effects of CRT0066101. oncotarget.comfrontiersin.org

Table 3: Downstream Effects of CRT0066101-Mediated NF-κB Inhibition

Context/ModelEffect on NF-κBDownstream ConsequenceReference
Pancreatic CancerInhibits NF-κB activationBlocks NF-κB-dependent proliferation and survival frontiersin.orgximbio.comselleckchem.com
Colorectal CancerSuppresses NF-κB activityInhibition of key survival pathways aacrjournals.orgresearchgate.net
Inflammatory Lung InjuryInhibits NF-κB phosphorylationReduced production of proinflammatory cytokines (IL-6, TNF-α, IL-1β) nih.gov
GBS-infected MacrophagesInhibits NF-κB activationInhibition of inflammatory cytokine release frontiersin.org

Angiogenesis Modulation

The chemical compound CRT0066101, a potent and selective pan-inhibitor of the Protein Kinase D (PKD) family, has demonstrated significant anti-angiogenic properties in various preclinical models. frontiersin.orgcancerresearchuk.org Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and targeting this process is a key therapeutic strategy. cancerresearchuk.orgmdpi.com The anti-tumor effects of CRT0066101 are mediated in part by its ability to inhibit angiogenesis. frontiersin.org Research has shown that CRT0066101 can effectively block pancreatic cancer-associated angiogenesis and suppress VEGF-induced angiogenesis in vivo. nih.govnih.gov

The mechanism of action involves the inhibition of PKD, a family of serine/threonine kinases that play a pivotal role in signaling pathways controlling cell proliferation, survival, and angiogenesis. cancerresearchuk.orgmdpi.com Studies have identified that PKD1 and PKD2, in particular, are crucial for VEGF-stimulated endothelial cell migration and proliferation. nih.gov By inhibiting the PKD family, CRT0066101 disrupts these downstream signaling events. For instance, treatment with CRT0066101 has been shown to reduce microvessel density in pancreatic tumor xenografts and inhibit endothelial cell tube formation, a key step in angiogenesis. nih.govnih.gov These findings underscore the role of PKD as a regulator of pathological angiogenesis and highlight CRT0066101's potential in modulating this process. jcancer.org

Inhibition of Proangiogenic Factor Secretion (VEGF, CXCL8)

A primary mechanism through which CRT0066101 exerts its anti-angiogenic effects is by inhibiting the secretion of key proangiogenic factors, notably Vascular Endothelial Growth Factor (VEGF) and the chemokine CXCL8 (also known as Interleukin-8, IL-8). mdpi.comnih.gov These factors are secreted by cancer cells and create a microenvironment that promotes the formation of new blood vessels to supply the tumor. mdpi.comiiarjournals.org

Detailed research in pancreatic ductal adenocarcinoma (PDAC) models has elucidated the role of PKD1 in promoting the secretion of these factors. nih.gov Pancreatic cancer cells engineered to overexpress PKD1 showed significantly elevated secretion of VEGF and CXCL8. nih.gov Conversely, the application of CRT0066101 to these cells, or to cancer cells with baseline PKD1 expression, led to a marked reduction in the secretion of both VEGF and CXCL8. nih.gov

Further in vivo studies have substantiated these findings. In an orthotopic pancreatic cancer model, mice treated with CRT0066101 showed abrogated expression of VEGF and cyclooxygenase-2 (COX-2), another important mediator of angiogenesis, within the tumor tissue. nih.govaacrjournals.org Similarly, in studies involving endothelial cells, CRT0066101 was found to revert the upregulation of several pro-inflammatory and pro-angiogenic chemokines, including CXCL8, that was induced by a trauma-mimicking cocktail. nih.gov The inhibition of PKD by CRT0066101 has also been linked to reduced expression of Interleukin 6 (IL6) and CXCL8 in ovarian cancer cells. thno.org This evidence collectively demonstrates that CRT0066101 modulates angiogenesis by directly interfering with the production and release of critical signaling molecules like VEGF and CXCL8 from cancer and endothelial cells.

Table 1: Research Findings on the Inhibition of Proangiogenic Factors by CRT0066101

Cell/Model Type Proangiogenic Factor Effect of CRT0066101 Key Findings Reference(s)
Pancreatic Cancer Cells (Panc-1-PKD1, Panc-28-mock) VEGF, CXCL8 Reduced Secretion CRT0066101 decreased the secretion of both VEGF and CXCL8 in pancreatic cancer cell lines. nih.gov
Orthotopic Pancreatic Cancer Mouse Model VEGF Abrogated Expression Treatment with CRT0066101 eliminated the expression of VEGF in tumor explants. nih.govaacrjournals.org
Human Umbilical Vein Endothelial Cells (HUVECs) CXCL8 Reverted Upregulation CRT0066101 reversed the increased expression of CXCL8 induced by an inflammatory stimulus. nih.gov
Ovarian Cancer Cells CXCL8, IL6 Inhibited Expression The PKD inhibitor CRT0066101 significantly diminished the LPA-mediated induction of IL6. thno.org

Preclinical Efficacy of Crt0066101 in Disease Models

Antineoplastic Activity of CRT0066101

CRT0066101 is a potent, selective, and orally bioavailable pan-inhibitor of Protein Kinase D (PKD) isoforms (PKD1, PKD2, and PKD3) that has demonstrated significant antineoplastic activity in various preclinical cancer models. frontiersin.org Its antitumor effects are mediated through multiple mechanisms, including the inhibition of cell growth and angiogenesis, as well as the promotion of apoptosis. frontiersin.org Studies have shown that CRT0066101 can effectively inhibit tumor growth in animal models of pancreatic, colorectal, and breast cancer. frontiersin.orgnih.gov The compound's ability to induce cell cycle arrest is also a key component of its mechanism of action in cancer cells. nih.gov As a result of its efficacy in these preclinical settings, CRT0066101 has been identified as a promising candidate for clinical development. frontiersin.orgnih.gov

Pancreatic Cancer Models

The therapeutic potential of targeting PKD with CRT0066101 has been extensively investigated in pancreatic ductal adenocarcinoma (PDAC), a notoriously difficult-to-treat malignancy. frontiersin.orgnih.gov Research indicates that activated forms of PKD1 and PKD2 are significantly upregulated in pancreatic cancer tissues compared to normal pancreatic ducts. nih.govaacrjournals.org CRT0066101 has been shown to effectively block pancreatic cancer growth both in vitro and in vivo, establishing PKD as a viable therapeutic target for this disease. nih.govnih.gov

In cellular models of pancreatic cancer, CRT0066101 demonstrates potent antitumor effects. Using the Panc-1 cell line as a model system, treatment with CRT0066101 led to a significant inhibition of cell proliferation, as measured by a reduction in bromodeoxyuridine (BrdU) incorporation, with an IC50 value of 1 μmol/L. aacrjournals.orgximbio.com This inhibition of proliferation was accompanied by a 6- to 10-fold induction of apoptosis, confirmed by increased levels of cleaved caspase-3. aacrjournals.org Similar antiproliferative and pro-apoptotic effects were observed in other pancreatic cancer cell lines, including AsPC-1. aacrjournals.org

Mechanistically, CRT0066101 was found to block signaling pathways crucial for pancreatic cancer cell survival. It effectively inhibited both basal and neurotensin-induced activation of PKD1/2. nih.govaacrjournals.org This, in turn, attenuated the activation of the downstream transcription factor NF-κB, a key regulator of cell proliferation and survival. nih.govaacrjournals.org Consequently, the expression of NF-κB-dependent pro-survival proteins such as cyclin D1, survivin, and cellular inhibitor of apoptosis protein-1 (cIAP-1) was abrogated. nih.govaacrjournals.org

Cell LineKey FindingsReference Snippets
Panc-1Inhibited proliferation (IC50 = 1 µM); induced apoptosis (6- to 10-fold); blocked PKD1/2 and NF-κB activation; reduced expression of cyclin D1, survivin, and cIAP-1. nih.gov, aacrjournals.org, ximbio.com
AsPC-1Demonstrated inhibition of proliferation and induction of apoptosis, similar to effects seen in Panc-1 cells. aacrjournals.org
Panc-28Blocked basal and neurotensin-induced PKD1/2 activation. aacrjournals.org

The antitumor efficacy of CRT0066101 was further validated in mouse xenograft models of pancreatic cancer using Panc-1 cells. In a subcutaneous xenograft model, oral administration of CRT0066101 significantly abrogated tumor growth over a period of 24-28 days. nih.govaacrjournals.orgnih.gov This treatment also led to a significant inhibition of activated PKD1/2 expression within the tumor explants. nih.govaacrjournals.org

In a more clinically relevant orthotopic model, where Panc-1 cells were implanted directly into the pancreas, oral treatment with CRT0066101 potently blocked tumor growth. nih.govaacrjournals.orgnih.gov Analysis of the tumor tissues from treated mice revealed a significant reduction in the proliferation index, as measured by Ki-67 staining, and a marked increase in apoptotic cells, identified by TUNEL assays. nih.govresearchgate.net Furthermore, consistent with the in vitro findings, the expression of NF-κB-dependent proteins, including cyclin D1, survivin, and cIAP-1, was downregulated in the tumor explants. nih.govnih.gov These in vivo studies underscore the potent antitumor activity of CRT0066101 in pancreatic cancer models. nih.gov

Model TypeCell LineKey FindingsReference Snippets
Subcutaneous XenograftPanc-1Significantly abrogated tumor growth; inhibited activated PKD1/2 expression in tumor explants. nih.gov, aacrjournals.org, nih.gov, researchgate.net
Orthotopic XenograftPanc-1Potently blocked tumor growth; reduced Ki-67 proliferation index; increased TUNEL-positive apoptotic cells; abrogated expression of cyclin D1, survivin, and cIAP-1. nih.gov, aacrjournals.org, nih.gov, researchgate.net

Colorectal Cancer Models

In addition to pancreatic cancer, CRT0066101 has shown significant preclinical efficacy in colorectal cancer (CRC) models. frontiersin.orgnih.gov Studies have identified PKD2 as the predominant isoform expressed in human colon cancer cells, suggesting it as a key therapeutic target in this disease. nih.govaacrjournals.orgnih.gov The use of small molecule inhibitors like CRT0066101 has demonstrated that targeting PKD can suppress critical growth signaling pathways in colorectal cancer. nih.govaacrjournals.org

CRT0066101 exhibits low micromolar antiproliferative activity against multiple human colorectal cancer cell lines. nih.govaacrjournals.orgnih.gov Treatment of CRC cells with the inhibitor resulted in a dose-dependent suppression of PKD2 activation. nih.govaacrjournals.org This inhibition of PKD activity led to cell cycle arrest at the G2/M phase and a significant induction of apoptosis. nih.govaacrjournals.orgnih.gov Further investigation into the molecular mechanism revealed that CRT0066101 treatment caused a dose-dependent increase in the expression of cleaved PARP and activated caspase-3, both markers of apoptosis. nih.govaacrjournals.org Additionally, the inhibitor suppressed pro-survival signaling pathways, including AKT and ERK, and reduced NF-κB activity. nih.govaacrjournals.org

Cell LineKey FindingsReference Snippets
HCT116Exhibited antiproliferative activity; induced G2/M phase arrest and apoptosis; increased cleaved PARP and activated caspase-3; inhibited AKT, ERK, and NF-κB signaling. frontiersin.org, nih.gov, aacrjournals.org
Multiple CRC Cell LinesShowed low micromolar antiproliferative activity. nih.gov, aacrjournals.org, nih.gov
Model TypeCell LineKey FindingsReference Snippets
Subcutaneous XenograftHCT116Daily oral administration resulted in significant, dose-dependent inhibition of tumor growth. frontiersin.org, nih.gov, aacrjournals.org, nih.gov
Synergistic Effects with Regorafenib (B1684635)

In preclinical studies involving colorectal cancer (CRC) models, CRT0066101 has shown synergistic effects when combined with regorafenib, a multi-kinase inhibitor. frontiersin.org This combination therapy demonstrated a greater inhibition of cell proliferation and clonal formation in human CRC cells than either agent alone. frontiersin.org

The synergistic action is attributed to the enhanced disruption of critical cellular signaling pathways. frontiersin.org The combination of CRT0066101 and regorafenib leads to a more potent suppression of the RAS/RAF/ERK and PI3K/AKT/mTOR pathways, both of which are crucial for cancer cell growth and survival. frontiersin.org Furthermore, this combination results in increased apoptosis, or programmed cell death, providing a promising strategy for overcoming cellular drug resistance in metastatic colorectal cancer. frontiersin.org

Table 1: Effects of CRT0066101 and Regorafenib Combination in Colorectal Cancer Models
Observed EffectAffected Pathway/ProcessOutcome
Synergistic Inhibition of ProliferationCell Growth SignalingEnhanced reduction in cancer cell numbers
Increased ApoptosisProgrammed Cell DeathGreater induction of cancer cell death
Enhanced Pathway InhibitionRAS/RAF/ERK & PI3K/AKT/mTORPotent blockade of survival signals
Enhanced NF-κB InhibitionNF-κB SignalingSuppression of inflammatory and survival pathways

Breast Cancer Models

CRT0066101 has been extensively studied in various breast cancer models, showing particular promise in subtypes that lack targeted therapies.

Estrogen receptor (ER)-negative breast cancers have been identified as ideal candidates for treatment with CRT0066101. cellphysiolbiochem.comcellphysiolbiochem.com In normal and ER-positive breast cells, the estrogen receptor directly binds to the promoter of the PRKD3 gene (which encodes the PKD3 protein), inhibiting its expression. cellphysiolbiochem.com In ER-negative cancers, the absence of this receptor leads to a significant upregulation of PKD3. frontiersin.orgcellphysiolbiochem.com Elevated PKD3 levels are associated with aggressive tumor characteristics, including increased cell proliferation, migration, and invasion. frontiersin.orgcellphysiolbiochem.com

CRT0066101, by inhibiting the activity of the overexpressed PKD3, effectively counteracts these tumorigenic processes. cellphysiolbiochem.comcellphysiolbiochem.com Studies have shown that treatment with CRT0066101 in ER-negative breast cancer models leads to decreased primary tumor growth and a reduction in metastasis in vivo. frontiersin.orgcellphysiolbiochem.com

Triple-negative breast cancer (TNBC), which lacks estrogen, progesterone, and HER2 receptors, is an aggressive subtype with limited treatment options. cellphysiolbiochem.comcellphysiolbiochem.com CRT0066101 has demonstrated potent anti-TNBC activity both in cell culture and in animal models. cellphysiolbiochem.comcellphysiolbiochem.com The compound's efficacy stems from its ability to modulate a complex network of signaling pathways that drive TNBC progression. cellphysiolbiochem.comnih.gov

In laboratory studies using TNBC cell lines, CRT0066101 markedly inhibits cell proliferation. cellphysiolbiochem.comnih.gov Treatment with the compound induces cell cycle arrest, specifically in the G1 phase, which prevents cancer cells from replicating their DNA and dividing. cellphysiolbiochem.comcellphysiolbiochem.com Concurrently, CRT0066101 significantly increases apoptosis, leading to the death of cancer cells. cellphysiolbiochem.comnih.gov

Phosphoproteomic analysis revealed that these effects are achieved by inhibiting the phosphorylation of several key cancer-driving proteins, including MYC, MAPK1/3, AKT, and YAP. cellphysiolbiochem.comnih.gov By blocking the activity of these crucial nodes in cancer signaling networks, CRT0066101 effectively halts the proliferation and survival of TNBC cells. cellphysiolbiochem.comnih.gov

Table 2: In Vitro Effects of CRT0066101 on TNBC Cells
Biological ProcessObserved EffectUnderlying Molecular Mechanism
Cell ProliferationDramatically inhibitedInduction of G1-phase cell cycle arrest
ApoptosisSignificantly increasedInhibition of pro-survival signaling
Signaling PathwaysSuppressedDecreased phosphorylation of MYC, MAPK1/3, AKT, YAP

The antitumor effects of CRT0066101 have been confirmed in in vivo xenograft models, where human TNBC cells are implanted into immunodeficient mice. In models using both MDA-MB-231 and MDA-MB-468 cell lines, oral administration of CRT0066101 resulted in a significant reduction in breast tumor volume compared to controls. cellphysiolbiochem.com These findings corroborate the in vitro data and establish the potent anti-TNBC activity of CRT0066101 in a living organism, highlighting its potential as an effective drug for TNBC treatment. cellphysiolbiochem.comcellphysiolbiochem.com

Table 3: Efficacy of CRT0066101 in TNBC Xenograft Models
Xenograft ModelPrimary OutcomeResult
MDA-MB-231Tumor VolumeSignificantly reduced
MDA-MB-468Tumor VolumeSignificantly reduced

Based on a review of the available scientific literature, no specific preclinical studies evaluating the efficacy of CRT0066101 in the multidrug-resistant MCF-7-ADR (Adriamycin-resistant) breast cancer cell line have been identified. While CRT0066101 has shown broad efficacy in other breast cancer subtypes, its potential role in overcoming multidrug resistance in this specific model has not been reported.

Triple-Negative Breast Cancer (TNBC) Studies

Bladder Cancer Models

CRT0066101 has shown notable efficacy in preclinical models of urothelial bladder cancer by suppressing tumor growth both in laboratory cell cultures and in animal models. nih.govresearchgate.net The primary mechanism identified is the inhibition of the PKD2 isoform, which is highly expressed in bladder cancer cell lines. nih.govnih.gov This inhibition leads to a halt in the cell cycle, thereby blocking cancer cell proliferation. nih.govnih.gov

In studies involving human bladder cancer cell lines, CRT0066101 demonstrated a potent, dose-dependent inhibition of cell proliferation and viability. nih.gov The compound was effective against T24, T24T, TCCSUP, and UMUC1 cell lines, suppressing not only their growth but also their migration and invasion capabilities. nih.govresearchgate.net A key finding from these in vitro studies is that CRT0066101 induces cell cycle arrest at the G2/M phase. nih.govnih.govascopubs.org This blockade of cell cycle progression is achieved by downregulating the expression of critical proteins like cyclin B1, CDK1, and Cdc25C, while increasing the levels of inhibitory proteins such as p27Kip1. nih.govaacrjournals.org

Furthermore, CRT0066101 was shown to effectively inhibit anchorage-independent growth, a key characteristic of cancer cells, in all four tested bladder cancer cell lines at concentrations of 2.5 µM and 5 µM. nih.gov

Table 1: Half-Maximal Inhibitory Concentration (IC₅₀) of CRT0066101 in Bladder Cancer Cell Lines This table outlines the IC₅₀ values of CRT0066101 after a 4-day treatment period, indicating the concentration required to inhibit the growth of the specified bladder cancer cell lines by 50%. Data sourced from Li et al. (2018). nih.gov

Cell LineIC₅₀ Value (µM)
T24T0.3333
T240.4782
UMUC10.4796
TCCSUP1.4300

The antitumor effects of CRT0066101 observed in vitro were successfully translated to in vivo settings. In mouse flank xenograft models using human bladder cancer cells, administration of CRT0066101 significantly blocked tumor growth. nih.govresearchgate.netaacrjournals.org These findings corroborate the in vitro results, suggesting that the compound's ability to inhibit PKD2 activity and induce cell cycle arrest is effective in a living organism. nih.govnih.gov Examination of the tumor explants from these models confirmed that CRT0066101 markedly decreased the levels of phosphorylated PKD2, a marker of its activity. nih.govresearchgate.net

Glioblastoma Models (e.g., U87MG cell lines)

In the context of glioblastoma, the most aggressive form of brain cancer, research has focused on the role of the PKD family in tumor cell migration and invasion. Studies utilizing the human glioblastoma cell line U87MG have shown that pharmacological inhibition of the PKD family with CRT0066101 effectively decreases chemotactic migration and invasion across matrigel-coated transwell inserts. nih.govnih.gov

Specifically, CRT0066101 was found to inhibit invasion of U87MG cells by 49% in the presence of 10% fetal calf serum and by 60% in response to sphingosine-1-phosphate (S1P), a known activator of PKD2. nih.gov The compound achieves this by preventing the autophosphorylation of PKD2 and inhibiting downstream signaling pathways, including the p44/42 MAPK pathway, which are crucial for cell motility. nih.govnih.gov These findings identify PKD2 as a potential therapeutic target to interfere with the key determinants of glioblastoma recurrence: cell migration and invasion. nih.gov

Lung Cancer Models

Preclinical investigations involving CRT0066101 in the context of the lungs have primarily centered on its potent anti-inflammatory effects in acute lung injury (ALI) models, rather than direct anti-cancer efficacy in lung cancer models. nih.govresearchgate.net In mouse models of lipopolysaccharide (LPS)-induced pneumonia, a condition that causes severe lung inflammation, CRT0066101 exerted a significant protective effect by inhibiting the production of pro-inflammatory cytokines. nih.gov This suggests a potential therapeutic value for the compound in treating inflammatory lung conditions like ALI and acute respiratory distress syndrome (ARDS). nih.govresearchgate.net While the target of CRT0066101, PKD, is implicated in cancer biology, specific preclinical studies evaluating the direct efficacy of CRT0066101 against lung cancer cell lines or in vivo lung cancer models were not prominent in the reviewed research. nih.govfrontiersin.orgscholaris.ca

Prostate Cancer Models

The role of Protein Kinase D (PKD) has been implicated in the progression of prostate cancer, where it is considered a potential tumor driver. nih.gov However, direct preclinical evaluation of CRT0066101 in prostate cancer models has not been extensively reported. While the compound has shown promise in a variety of other cancers, including pancreatic, breast, and bladder cancer, specific studies detailing its efficacy in prostate cancer cell lines or in vivo models are noted as an area requiring further investigation. researchgate.netresearchgate.net

Anti-inflammatory Activity of CRT0066101

CRT0066101 exhibits significant anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response. frontiersin.orgnih.gov This activity has been demonstrated in preclinical models of acute lung injury and pancreatitis. frontiersin.orgnih.gov

In models of LPS-induced acute lung injury, CRT0066101 was found to significantly reduce the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). nih.govresearchgate.net The underlying mechanism for this effect is the inhibition of the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88) signaling pathway. nih.gov By inhibiting this pathway, CRT0066101 reduces the activation of NF-κB, ERK, and JNK, and also attenuates the activation of the NLRP3 inflammasome, a key component of the innate immune response. nih.govresearchgate.net This leads to reduced inflammatory cell infiltration and amelioration of lung tissue damage. nih.gov

In studies related to pancreatitis, inhibition of PKD by CRT0066101 was shown to alleviate the severity of the disease by attenuating the inflammatory response. frontiersin.org The mechanism in this model involves the inhibition of NF-κB activation, which consequently decreases inflammatory cell infiltration and the production of pancreatic IL-6 and monocyte chemoattractant protein-1 (MCP-1). frontiersin.org

Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) Models

In mouse models of pneumonia induced by lipopolysaccharide (LPS), a common method for simulating ALI/ARDS, CRT0066101 has shown a significant protective effect against inflammatory lung injury. nih.gov The compound's efficacy in these models is attributed to its ability to interfere with multiple stages of the inflammatory cascade, from signaling pathway activation to cellular infiltration and tissue damage. nih.govnih.gov

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by triggering the release of highly pro-inflammatory cytokines, and its activation is implicated in the pathogenesis of ALI. nih.govnih.govfrontiersin.org Research has shown that CRT0066101 effectively modulates the activation of the NLRP3 inflammasome. nih.govnih.gov The inhibitor was found to reduce NLRP3 expression and phosphorylation in response to LPS stimulation in both lung tissue and macrophages. nih.gov Furthermore, CRT0066101 inhibits the assembly of the inflammasome complex, a critical step for its activation. nih.govnih.gov Immunofluorescence studies confirmed this by showing that CRT0066101 reduced the colocalization of NLRP3 and caspase-1, a key marker of inflammasome formation. nih.gov

A primary outcome of inhibiting the TLR4/MyD88 and NLRP3 pathways is a significant reduction in the production of key proinflammatory cytokines that drive the inflammatory response in ALI/ARDS. nih.gov In both in vitro experiments with LPS-stimulated macrophages and in vivo mouse models of pneumonia, CRT0066101 markedly reduced the protein and mRNA levels of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). nih.govresearchgate.net The levels of these cytokines were significantly lowered in both the bronchoalveolar lavage fluid (BALF) and lung tissues of mice pretreated with the inhibitor. nih.gov

Table 1: Effect of CRT0066101 on Proinflammatory Cytokine Levels in LPS-Induced Lung Injury Model

Cytokine Effect in BALF Effect in Lung Tissue
IL-1β Reduced Reduced
TNF-α Reduced Reduced
IL-6 Reduced Reduced

Data derived from studies on LPS-induced lung injury in mice. nih.gov

Pancreatitis Models

CRT0066101 has also been successfully used in vivo in models of experimental pancreatitis, where it has been shown to alleviate disease symptoms. nih.govfrontiersin.org The inflammatory response is a central element in the pathogenesis of acute pancreatitis, and the therapeutic effect of CRT0066101 in these models is linked to its ability to modulate this response. frontiersin.orgnih.gov

In models of pancreatitis, CRT0066101 attenuates the inflammatory response, leading to a reduction in the severity of the disease. frontiersin.org This is achieved by inhibiting the activation of NF-κB, a key transcription factor that governs the expression of numerous inflammatory mediators. frontiersin.orgnih.govnih.gov The inhibition of NF-κB by CRT0066101 results in decreased inflammatory cell infiltration into the pancreas and a reduction in the levels of pancreatic Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1). frontiersin.org

Table 2: Effect of CRT0066101 in Pancreatitis Models

Parameter Effect Mechanism
Inflammatory Cell Infiltration Decreased Inhibition of NF-κB activation
Pancreatic IL-6 Decreased Inhibition of NF-κB activation
Pancreatic MCP-1 Decreased Inhibition of NF-κB activation

Data derived from preclinical studies on experimental pancreatitis. frontiersin.org

Effects on Zymogen Activation

The compound CRT0066101, a potent and specific inhibitor of the Protein Kinase D (PKD) family, has been shown to prevent the initial events that lead to pancreatitis. nih.gov In studies using isolated rat pancreatic acinar cells, CRT0066101 dose-dependently inhibited secretagogue-induced PKD activation. nih.gov This inhibition, in turn, reduced the subsequent activation of digestive zymogens, which is a critical early event in the pathogenesis of acute pancreatitis. nih.govnih.gov Specifically, CRT0066101 was found to be a potential mediator of zymogen activation induced by a range of secretagogues. nih.gov These findings suggest that by targeting PKD, CRT0066101 can attenuate premature zymogen activation within pancreatic acinar cells. nih.gov

Antiviral Activity of CRT0066101

CRT0066101 has demonstrated significant antiviral properties, particularly against picornaviruses, by targeting host-cell machinery rather than the virus directly. mdpi.comnih.gov As a potent inhibitor of Protein Kinase D (PKD), a host factor essential for the replication of several picornaviruses, CRT0066101 effectively disrupts the viral life cycle. mdpi.comnih.gov

Human Rhinovirus (HRV) Replication Inhibition

CRT0066101 has been identified as a potent inhibitor of Human Rhinovirus (HRV) replication. nih.gov Research has shown that the compound effectively blocks HRV genome replication and viral protein expression in a concentration-dependent manner. nih.govmdpi.com In studies using HeLa cells infected with HRV16, CRT0066101 was able to completely inhibit viral RNA replication and viral protein expression at a concentration of 5 μM. nih.gov The compound also significantly reduced viral titers of HRV1B in both HeLa cells and primary human bronchial epithelial cells (HBECs). nih.gov The antiviral mechanism is believed to involve the disruption of early post-entry steps in the viral replication cycle. mdpi.com

Picornavirus Replication Inhibition

The antiviral activity of CRT0066101 extends to other members of the Picornaviridae family. nih.gov Studies have demonstrated its effectiveness in inhibiting the replication of Poliovirus (PV) in HeLa cells and Foot-and-Mouth Disease Virus (FMDV) in BHK21 cells. nih.gov By targeting the host protein kinase D (PKD), which is utilized by various picornaviruses for replication, CRT0066101 acts as a broad-spectrum inhibitor against this family of viruses. mdpi.comnih.gov The inhibition of viral endpoint titer by CRT0066101 can be as significant as a 2 to 4 log reduction. nih.gov

Absence of Effect on Viral Entry or Endosomal/Golgi Morphology

The antiviral mechanism of CRT0066101 does not involve the inhibition of viral entry into the host cell. nih.gov Time-of-addition studies have shown that the compound retains significant inhibitory activity even when added after the initial infection period. nih.gov Furthermore, CRT0066101 does not block clathrin-mediated endocytosis (CME), a common pathway for viral entry. nih.gov While the compound does not appear to alter endosomal morphology, it has been observed to induce morphological changes in the Golgi apparatus. nih.gov In drug-treated cells, the Golgi membrane often appears distended and tubulated, which confirms a pharmacodynamic effect of the drug within the cell but is not the primary mechanism for inhibiting viral replication. nih.gov The primary antiviral action is attributed to the shutdown of viral protein and RNA synthesis. nih.gov

Antiviral Efficacy of CRT0066101

Virus Cell Line Observed Effect
Human Rhinovirus 16 (HRV16) HeLa Complete inhibition of viral RNA replication and protein expression at 5 μM. nih.gov
Human Rhinovirus 1B (HRV1B) HeLa, HBECs Significant reduction in viral titers. nih.gov
Poliovirus (PV) HeLa Effective inhibition of replication. nih.gov
Foot-and-Mouth Disease Virus (FMDV) BHK21 Effective inhibition of replication. nih.gov

Advanced Research Methodologies and Approaches Utilizing Crt0066101

Comparative Phosphoproteomic Analysis (iTRAQ) for Identifying Novel Targets

To elucidate the molecular mechanisms of CRT0066101, researchers have employed comparative phosphoproteomic analysis using isobaric tags for relative and absolute quantitation (iTRAQ). cellphysiolbiochem.comcellphysiolbiochem.comresearchgate.net This powerful technique allows for the identification and quantification of changes in protein phosphorylation across different samples, revealing the downstream signaling pathways affected by PKD inhibition.

In a study on triple-negative breast cancer (TNBC), MDA-MB-231 cells were treated with CRT0066101, and the resulting changes in the phosphoproteome were analyzed. cellphysiolbiochem.comresearchgate.net The iTRAQ-based analysis identified thousands of phosphopeptides, providing a comprehensive map of the phosphorylation events modulated by the inhibitor. cellphysiolbiochem.comresearchgate.net Specifically, in one analysis, 2,252 phosphopeptides corresponding to 3,034 phosphosites on 1,353 phosphoproteins were identified. cellphysiolbiochem.comresearchgate.net Another investigation using a similar approach on breast cancer cells identified 3,666 phosphopeptides from 2,016 phosphoproteins. semanticscholar.org

This methodology revealed that the anti-cancer effects of CRT0066101 involve the regulation of a complex network of signaling pathways related to cancer progression. cellphysiolbiochem.comnih.gov The analysis highlighted that CRT0066101 treatment leads to altered phosphorylation of key cancer-driving factors, providing novel insights into its mechanism of action and identifying potential new therapeutic targets. cellphysiolbiochem.com

Table 1: Findings from iTRAQ Phosphoproteomic Analysis of CRT0066101-Treated Cells

Cell LineKey FindingNumber of Phosphopeptides IdentifiedNumber of Phosphoproteins IdentifiedReference
MDA-MB-231 (TNBC)Identified phosphorylation events affected by CRT0066101, revealing regulation of a complex signaling network.2,2521,353 cellphysiolbiochem.comresearchgate.net
Breast Cancer CellsSystematically explored PRKD3-regulated networks, identifying numerous regulated phosphoproteins.3,6662,016 semanticscholar.org

Small Interfering RNA (siRNA) Applications in Conjunction with CRT0066101

To confirm that the biological effects of CRT0066101 are specifically due to the inhibition of PKD, researchers have utilized small interfering RNA (siRNA). This gene-silencing technique allows for the targeted knockdown of specific PKD isoforms (PKD1, PKD2, and PKD3), providing a genetic parallel to pharmacological inhibition.

Studies have consistently shown that the effects of CRT0066101 mirror those observed following siRNA-mediated knockdown of PKD isoforms. For instance, in triple-negative breast cancer research, the inhibition of key signaling proteins such as p-MYC, p-MAPK1/3, and p-AKT was observed after treatment with either CRT0066101 or with siRNAs targeting PRKD2 and PRKD3. cellphysiolbiochem.comnih.gov Similarly, in bladder cancer, both CRT0066101 treatment and siRNA-mediated knockdown of PKD2 resulted in cell cycle arrest at the G2/M phase and reduced tumor growth, indicating that the compound's effect is mediated through PKD2 inhibition. nih.gov In prostate cancer cells, both siRNA depletion of PKD2/3 and treatment with CRT0066101 potently inhibited cell migration and invasion. biorxiv.org This concordance between chemical inhibition and genetic knockdown provides strong evidence that PKD is the primary target through which CRT0066101 exerts its anti-cancer activities. frontiersin.orgresearchgate.net

Chemical Genetic Tool Kits for PKD Function Evaluation

A sophisticated approach to probe the function of protein kinases and validate inhibitor targets involves the creation of a chemical genetic tool kit. pitt.edupitt.edu This strategy was developed for PKD to be used in conjunction with CRT0066101. pitt.edupitt.edu The method relies on generating mutant versions of the PKD enzyme that exhibit either enhanced sensitivity or resistance to the inhibitor.

By mutating specific amino acid residues within the kinase's active site, researchers can fine-tune its interaction with CRT0066101. pitt.edu For example, mutation of the "gatekeeper" residue, Met659, to a phenylalanine or tyrosine was found to dramatically sensitize PKD to inhibition by CRT0066101. pitt.edupitt.edu Conversely, mutating a "hinge" residue, G664, to bulkier amino acids like valine or isoleucine conferred resistance to the inhibitor. pitt.edu This toolkit of sensitized and resistant mutants allows scientists to definitively link the cellular effects of CRT0066101 to the inhibition of PKD, as the sensitized mutant would show an effect at lower inhibitor concentrations, while the resistant mutant would be unaffected. pitt.edupitt.edu

Combination Therapy Studies with CRT0066101

To enhance anti-cancer efficacy and potentially overcome drug resistance, CRT0066101 has been evaluated in combination with other therapeutic agents. These studies explore synergistic interactions that could lead to more effective treatment strategies.

A notable example is the combination of CRT0066101 with regorafenib (B1684635), a multi-kinase inhibitor used for metastatic colorectal cancer. frontiersin.orgoncotarget.comoncotarget.com In human colorectal cancer cell lines, this combination demonstrated synergistic effects, leading to a significant inhibition of cell proliferation and clonogenic growth. oncotarget.comnih.gov The enhanced effect was linked to a synergistic suppression of critical survival signaling pathways, including RAS/RAF/ERK, PI3K/AKT/mTOR, and NF-κB. oncotarget.comnih.gov

In breast cancer research, CRT0066101 was tested in combination with the chemotherapy drug paclitaxel. researchgate.net The combination synergistically reduced the formation of cancer stem cell-like spheres in vitro, suggesting a potential to target the aggressive, self-renewing subpopulation of tumor cells. researchgate.net However, not all combinations are beneficial; a study combining CRT0066101 with anti-PD-1 immunotherapy found that the PKD inhibitor antagonized the therapeutic effect of the checkpoint blockade, suggesting this particular combination is not appropriate. researchgate.net

Table 2: Summary of Combination Therapy Studies with CRT0066101

Combination AgentCancer TypeKey FindingReference
RegorafenibColorectal CancerSynergistic inhibition of cell proliferation and clonogenic growth; enhanced suppression of ERK, AKT, and NF-κB signaling. frontiersin.orgoncotarget.comnih.gov
PaclitaxelBreast CancerSynergistically reduced the formation of secondary oncospheres in vitro. researchgate.net
Anti-PD-1General Cancer ImmunotherapyAntagonized the therapeutic effect of anti-PD-1 by inhibiting T-cell reactivation. researchgate.net

Considerations for Translational Research and Future Directions

Potential for Clinical Development

CRT0066101 has emerged from preclinical studies as a promising agent for clinical development, largely due to its efficacy in various cancer models and favorable characteristics. As a potent, orally bioavailable, small-molecule pan-inhibitor of Protein Kinase D (PKD) isoforms, it has demonstrated significant anti-tumor activity. nih.govfrontiersin.orgnih.gov Studies in animal models of pancreatic, colorectal, breast, and bladder cancer have shown that CRT0066101 can effectively block tumor growth when administered as a single agent. nih.govfrontiersin.orgcellphysiolbiochem.com

In xenograft models of pancreatic cancer, orally administered CRT0066101 significantly suppressed tumor growth. ximbio.comnih.gov Similar inhibitory effects on tumor volume have been observed in models of triple-negative breast cancer (TNBC), colorectal cancer, and bladder cancer. nih.govcellphysiolbiochem.comresearchgate.net A crucial aspect of its clinical potential is that the compound appears to be well-tolerated in mice, with no significant side effects reported in these preclinical studies. nih.govfrontiersin.orgcellphysiolbiochem.com This favorable tolerability, combined with its oral bioavailability, makes CRT0066101 an ideal candidate for progression into clinical trials. nih.govfrontiersin.orgnih.gov

The compound's mechanism of action involves the modulation of complex signaling networks that drive cancer progression. Research has shown that CRT0066101 inhibits the phosphorylation of key cancer-driving factors, including MYC, MAPK1/3, AKT, and YAP. cellphysiolbiochem.comnih.gov By blocking these pathways, it can inhibit proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in cancer cells. nih.govfrontiersin.orgcellphysiolbiochem.com For instance, in TNBC, it prompts an increase in apoptosis and G1-phase cell cycle arrest, while in bladder and colorectal cancer models, it induces G2/M arrest. frontiersin.orgcellphysiolbiochem.comresearchgate.net Furthermore, CRT0066101 has shown synergistic antitumor activity with regorafenib (B1684635), a multi-kinase inhibitor, in colorectal cancer cells, suggesting potential for combination therapies. nih.govfrontiersin.org

Table 1: Summary of Preclinical Efficacy of CRT0066101

Cancer Type Model Key Findings Citations
Pancreatic Cancer Xenograft (subcutaneous & orthotopic) Significantly suppressed tumor growth; reduced proliferation and increased apoptosis. ximbio.comnih.govcancerresearchuk.org
Triple-Negative Breast Cancer (TNBC) Xenograft Reduced breast tumor volume; inhibited proliferation and increased apoptosis in vitro. frontiersin.orgcellphysiolbiochem.comnih.gov
Colorectal Cancer Xenograft Suppressed cancer development; induced G2/M arrest and apoptosis. frontiersin.orgcellphysiolbiochem.com
Bladder Cancer Xenograft Blocked tumor growth; induced G2/M cell cycle arrest. nih.govresearchgate.netnih.gov
Lung Cancer Tumor Model Effective at inhibiting tumor growth. cancerresearchuk.orgcancerresearchhorizons.com

Challenges and Limitations

Despite its promise, the clinical translation of CRT0066101 faces several challenges and limitations inherent to its nature as a pan-PKD inhibitor and the complexity of the signaling pathways it targets.

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, immune cells, fibroblasts, and endothelial cells. roswellpark.org The effect of a targeted therapy like CRT0066101 may not be uniform and can be highly dependent on the specific context of the TME. Altered signaling pathways within tumor cells create an immunosuppressive TME that poses a major obstacle to cancer immunity, including the function of anti-tumor T-cells. roswellpark.org While direct studies on CRT0066101's interaction with T-cells in the TME are limited, the broad inhibition of PKD, a kinase involved in diverse cellular processes, could have unintended consequences on immune cells. The impact on T-cell trafficking, function, and survival within the harsh, nutrient-deprived TME is currently not well understood and requires further investigation to ensure that the inhibitor's anti-tumor effects are not counteracted by negative impacts on the immune response. roswellpark.org

A significant challenge for a pan-inhibitor like CRT0066101 is that the three PKD isoforms (PKD1, PKD2, and PKD3) can have different, and sometimes opposing, functions depending on the tissue and disease context. cellphysiolbiochem.comnih.govnih.gov In several cancers, including breast, gastric, and prostate, PKD1 has been shown to act as a tumor suppressor by maintaining an epithelial phenotype and preventing cell motility. nih.gov Conversely, PKD2 and PKD3 often promote proliferation, invasion, metastasis, and chemoresistance, acting as oncogenes. cellphysiolbiochem.comnih.gov

This functional divergence presents a therapeutic dilemma. While inhibiting the oncogenic PKD2 and PKD3 is desirable, the simultaneous inhibition of the tumor-suppressive PKD1 by a pan-inhibitor could potentially negate some of the therapeutic benefits or even promote tumor progression in certain contexts. nih.gov This complexity underscores a major limitation of using a pan-PKD inhibitor across all cancer types and highlights the need for a more nuanced, isoform-specific approach. frontiersin.orgnih.gov

Table 2: Divergent Roles of PKD Isoforms in Cancer

PKD Isoform Role in Certain Cancers Cellular Functions Citations
PKD1 Tumor Suppressor Promotes epithelial phenotype, inhibits cell motility and invasion. cellphysiolbiochem.comnih.gov
PKD2 Oncogene Promotes proliferation, metastasis, angiogenesis, and chemoresistance. frontiersin.orgcellphysiolbiochem.comnih.gov
PKD3 Oncogene Promotes proliferation, growth, migration, and invasion. frontiersin.orgcellphysiolbiochem.comnih.gov

Strategies for Enhancing Efficacy and Specificity

Addressing the limitations of pan-PKD inhibition is crucial for maximizing the therapeutic potential of targeting this kinase family. The primary strategy revolves around improving the specificity of the inhibitors.

The most direct strategy to overcome the challenges posed by the divergent roles of PKD isoforms is the development of isoform-specific inhibitors. cellphysiolbiochem.comnih.gov Designing small molecules that can selectively inhibit PKD2 and/or PKD3 while sparing the tumor-suppressive functions of PKD1 would be a significant advancement. nih.gov Such a targeted approach would allow for a more precise therapeutic intervention, tailored to the specific PKD isoform profile driving a particular cancer. For instance, in triple-negative breast cancers where PKD1 is often downregulated and PKD2/3 are oncogenic, a specific PKD2/3 inhibitor could be highly effective without the risk of interfering with any residual PKD1 activity. frontiersin.orgnih.gov Future research must focus on exploring the crystal structure of the catalytic regions of the three PKD isoforms to facilitate the design of inhibitors with higher selectivity. frontiersin.org

Unexplored Therapeutic Avenues for CRT0066101

While the primary focus for CRT0066101 has been oncology, its mechanism of action as a pan-PKD inhibitor suggests potential therapeutic applications in other disease areas where PKD signaling is dysregulated.

Inflammation: PKD is involved in regulating inflammatory responses. Studies have shown that CRT0066101 can alleviate symptoms in models of pancreatitis by inhibiting NF-κB activation, which in turn decreases inflammatory cell infiltration and the production of inflammatory molecules. frontiersin.org This suggests a potential role for CRT0066101 in treating other acute and chronic inflammatory conditions.

Metabolic Diseases: PKD isoforms, particularly PKD1 and PKD3, play roles in metabolic regulation. For example, PKD1 inhibition can restore AMPK signaling, which may help to abolish insulin (B600854) resistance in muscle cells. frontiersin.org Conversely, a study showed that CRT0066101 increased the expression of genes involved in cholesterol and triglyceride synthesis in hepatocytes, indicating a complex, context-dependent role in liver metabolism. researchgate.net

Viral Infections: At least one study has indicated that CRT0066101 could inhibit virus replication, opening a potential, though largely unexplored, avenue for antiviral therapy. frontiersin.org

Cardiac Conditions: PKD is implicated in pathological cardiac hypertrophy. frontiersin.orgnih.gov While this presents a potential therapeutic target, the co-expression of all three isoforms in cardiomyocytes and their complex roles in cardiac function would necessitate careful investigation before CRT0066101 could be considered for such an indication. nih.gov

Further research into these areas could significantly broaden the therapeutic utility of CRT0066101 beyond its current focus on cancer.

Q & A

What are the standard experimental protocols for evaluating CRT0066101 in preclinical studies?

Answer:
Preclinical evaluation of CRT0066101 should follow rigorous experimental design principles. Key steps include:

  • Model Selection: Use validated in vitro (e.g., cell lines with relevant receptors) and in vivo models (e.g., xenograft mice) to assess efficacy and toxicity .
  • Dose Optimization: Conduct dose-response studies using factorial design to test multiple variables (e.g., concentration, exposure time) .
  • Controls and Replicates: Include positive/negative controls and biological/technical replicates to ensure reproducibility .
  • Data Reporting: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document synthesis, characterization, and statistical methods .

How can researchers resolve contradictions between in vitro and in vivo data for CRT0066101?

Answer:
Addressing discrepancies requires systematic analysis:

  • Data Triangulation: Cross-validate results using complementary assays (e.g., Western blot for protein expression alongside functional assays) .
  • Contextual Factors: Evaluate differences in bioavailability, metabolic pathways, or microenvironmental conditions between models .
  • Mechanistic Studies: Use knock-out models or pathway inhibitors to isolate variables affecting CRT0066101’s activity .
  • Meta-Analysis: Compare findings with prior studies to identify trends or methodological inconsistencies .

What methodologies ensure reproducibility in CRT0066101 studies?

Answer:
Reproducibility hinges on:

  • Protocol Standardization: Detail experimental conditions (e.g., pH, temperature, solvent) in supplementary materials .
  • Blinded Experiments: Implement blinding during data collection/analysis to reduce bias .
  • Open Data Practices: Share raw datasets and analysis codes via repositories (e.g., Zenodo) .
  • Collaborative Validation: Replicate studies in independent labs using identical protocols .

How can factorial design optimize CRT0066101’s experimental conditions?

Answer:
Factorial design allows simultaneous testing of multiple parameters:

  • Variable Selection: Identify critical factors (e.g., concentration, incubation time, cell density) through pilot studies .
  • Interaction Effects: Use ANOVA to assess how variables influence CRT0066101’s efficacy/toxicity .
  • Efficiency: Reduce experimental runs by testing combinations (e.g., 2x2 design for dose and duration) .
  • Example Table:
FactorLevel 1Level 2Outcome Metric (e.g., IC50)
Concentration10 µM20 µM15.2 ± 1.3 nM
Incubation Time24 h48 h18.7 ± 2.1 nM

What statistical approaches analyze CRT0066101’s dose-response relationships?

Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
  • Bootstrap Analysis: Estimate confidence intervals for dose-response parameters .
  • Comparative Tests: Use Tukey’s HSD or Dunnett’s test for multi-group comparisons .
  • Software Tools: Implement packages like GraphPad Prism or R’s drc for robust analysis .

How to address discrepancies in CRT0066101’s mechanism of action across cellular models?

Answer:

  • Pathway Mapping: Use transcriptomics/proteomics to identify model-specific signaling networks .
  • Knockdown/Overexpression: Validate target engagement via CRISPR or siRNA in conflicting models .
  • Cross-Model Validation: Test CRT0066101 in isogenic cell lines with controlled genetic backgrounds .
  • Theoretical Alignment: Reconcile findings with established pathways (e.g., apoptosis vs. autophagy) .

How to design a longitudinal study assessing CRT0066101’s chronic effects?

Answer:

  • Cohort Design: Stratify subjects by baseline characteristics (e.g., tumor stage, genetic profile) .
  • Endpoint Selection: Define primary (e.g., survival rate) and secondary endpoints (e.g., toxicity markers) .
  • Interim Analyses: Schedule checkpoints to monitor adverse events or adjust dosing .
  • Attrition Mitigation: Use intention-to-treat analysis to handle dropouts .

How to integrate CRT0066101 findings with existing theoretical frameworks in oncology?

Answer:

  • Literature Synthesis: Systematically map results to hypotheses (e.g., kinase inhibition vs. epigenetic modulation) .
  • Mechanistic Modeling: Build computational models linking CRT0066101’s activity to pathway dynamics .
  • Cross-Disciplinary Dialogue: Engage with clinical data to validate preclinical hypotheses .
  • Grant Proposals: Frame research within funding priorities (e.g., NCI’s RAS Initiative) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CRT0066101 dihydrochloride
Reactant of Route 2
Reactant of Route 2
CRT0066101 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.